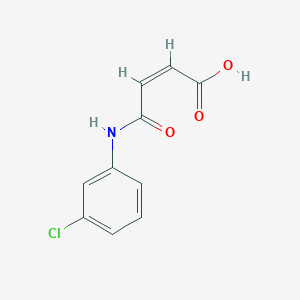

N-(3-Chlorophenyl)maleamic acid

Description

The exact mass of the compound (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOUGYIWJRLKT-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18196-80-0 | |

| Record name | NSC62644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

What are the physicochemical properties of N-(3-Chlorophenyl)maleamic acid?

An In-Depth Technical Guide to the Physicochemical Properties of N-(3-Chlorophenyl)maleamic Acid

Abstract: this compound, a derivative of maleic acid, serves as a valuable intermediate and building block in synthetic and medicinal chemistry. Its distinct structural features, including a reactive double bond, a carboxylic acid group, and an amide linkage, confer a unique profile of reactivity and physicochemical properties. This guide provides a comprehensive examination of these properties, offering insights into its molecular structure, synthesis, stability, and analytical characterization. The content is tailored for researchers, scientists, and drug development professionals who seek to leverage this molecule's potential in areas ranging from novel therapeutics to advanced materials.

Core Physicochemical and Structural Properties

This compound is a solid crystalline compound whose properties are dictated by the interplay between the chlorinated phenyl ring and the maleamic acid moiety.

General and Computational Properties

A summary of the fundamental physicochemical and computationally predicted properties is presented in Table 1. These values are essential for predicting the compound's behavior in various solvent systems and its potential for biological interactions.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 18196-80-0 | [1][2] |

| Molecular Formula | C₁₀H₈ClNO₃ | [1][2] |

| Molecular Weight | 225.63 g/mol | [1] |

| Melting Point | 197-198 °C | [1] |

| Boiling Point | 463.9 ± 45.0 °C (Predicted) | [1] |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 2.72 ± 0.25 (Predicted) | [1] |

| Topological Polar Surface Area | 66.4 Ų | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Molecular Structure and Conformation

The solid-state structure of this compound has been elucidated by X-ray crystallography, revealing key conformational features that govern its stability and intermolecular interactions.[3]

-

Planarity and Dihedral Angle: The maleamic acid functional group is nearly planar. It forms a dihedral angle of approximately 15.2° with the plane of the 3-chlorophenyl ring.[3] This slight twist influences the overall molecular packing in the crystal lattice.

-

Intramolecular Hydrogen Bonding: The molecule's conformation is significantly stabilized by two internal hydrogen bonds. A strong O—H⋯O bond exists within the maleamic acid unit between the carboxylic acid proton and the amide carbonyl oxygen. A weaker C—H⋯O interaction also occurs, connecting the amide group with the phenyl ring.[3]

-

Intermolecular Interactions: In the crystalline state, molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds.[3] These directional interactions are fundamental to the compound's crystal structure and contribute to its relatively high melting point. The conformation of the N-H and C=O bonds in the amide segment are anti to each other.[3]

Synthesis and Purification

The synthesis of this compound is a direct and high-yield procedure involving the nucleophilic ring-opening of maleic anhydride.[3][4] This reaction is a cornerstone for producing a wide array of N-substituted maleamic acids.[5]

Experimental Protocol: Synthesis

This protocol outlines the standard laboratory synthesis of this compound.

Materials:

-

Maleic anhydride (1.0 eq)

-

3-Chloroaniline (1.0 eq)

-

Toluene (anhydrous)

-

Ethanol (for recrystallization)

-

Dilute Hydrochloric Acid

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (0.025 mol) in 25 mL of toluene. In a separate dropping funnel, prepare a solution of 3-chloroaniline (0.025 mol) in 20 mL of toluene.[3]

-

Amine Addition: While stirring the maleic anhydride solution at room temperature, add the 3-chloroaniline solution dropwise. The reaction is typically exothermic.

-

Reaction Completion: After the addition is complete, gently warm the reaction mixture and continue stirring for 30 minutes. Allow the mixture to stand at room temperature for an additional 30 minutes to ensure the reaction goes to completion.[3] A precipitate of the product will form.

-

Workup: Treat the mixture with dilute hydrochloric acid to neutralize and dissolve any unreacted 3-chloroaniline.

-

Isolation: Filter the resulting solid product under suction. Wash the crude product thoroughly with water to remove any remaining maleic anhydride, maleic acid, and salts.[3]

-

Purification: Purify the crude this compound by recrystallization from ethanol to achieve a constant melting point, yielding colorless, rod-like crystals.[3]

Chemical Reactivity and Stability

The chemical behavior of this compound is characterized by three key transformations that are central to its application in different fields.

-

Equilibrium with Precursors: In organic solvents, maleamic acids exist in a dynamic equilibrium with their amine and anhydride precursors.[6] This reversibility allows for uncatalyzed transamidation reactions at room temperature, making this class of compounds highly valuable in dynamic combinatorial chemistry.[6]

-

pH-Dependent Stability: The amide bond in maleamic acids is susceptible to hydrolysis, particularly under acidic conditions.[7] The adjacent carboxylic acid group acts as an intramolecular catalyst, accelerating amide cleavage at low pH.[7][8] This pH-sensitivity is a critical feature exploited in the design of "smart" drug delivery systems, where a therapeutic cargo can be released in the acidic microenvironment of a tumor or within cellular endosomes.[7][9]

-

Cyclodehydration to Maleimide: Upon heating, often with a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate, this compound undergoes intramolecular cyclization to form the corresponding N-(3-Chlorophenyl)maleimide.[10][11] This reaction is a common pathway for synthesizing maleimide derivatives, which are widely used as reagents in bioconjugation chemistry. The rate of this reaction is influenced by the electronic nature of substituents on the phenyl ring.[12]

Analytical and Spectroscopic Characterization

A multi-technique approach is required for the unambiguous identification and quality control of this compound.

-

Elemental Analysis: Confirms the empirical formula and purity of the synthesized compound.[3]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups. Expected characteristic peaks include strong C=O stretching vibrations for the amide and carboxylic acid, N-H stretching and bending for the amide, and broad O-H stretching for the carboxylic acid.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. Protons on the phenyl ring, the vinyl group of the maleamic acid backbone, and the amide and carboxylic acid protons will give characteristic signals.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

-

X-ray Crystallography: Provides definitive proof of structure and detailed conformational and packing information for the solid state.[3]

Applications in Research and Drug Development

The unique physicochemical properties of N-aryl maleamic acids make them attractive scaffolds in several areas of advanced research.

-

Medicinal Chemistry: N-Phenylmaleamic acid derivatives have been investigated for a range of therapeutic applications, including as potential anticancer and antimicrobial agents.[4] The core structure is amenable to diverse chemical modifications, allowing for the systematic exploration of structure-activity relationships.

-

pH-Sensitive Drug Delivery: The acid-labile nature of the maleamic acid linkage makes it an ideal candidate for use as a pH-sensitive linker in drug-conjugate systems.[7][9] This allows for the stable circulation of a drug at physiological pH (~7.4) and its triggered release in the more acidic environments characteristic of tumor tissues or intracellular compartments, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[7][8]

-

Polymer and Materials Science: The ability to undergo cyclization to form maleimides, which are reactive Michael acceptors, allows these compounds to be used in the synthesis of polymers and bioconjugates.

References

-

Prasad, S. M., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1643. [Link]

-

Jurček, O., et al. (2019). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 25(5), 1239-1243. [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Utrecht University Student Theses Repository. Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation. [Link]

-

SpectraBase. N-(m-chlorophenyl)maleimide. [Link]

-

ResearchGate. pH-sensitive hydrolysis of maleic acid amide derivatives. [Link]

-

ResearchGate. Computational study of maleamic acid cyclodehydration with acetic anhydride. [Link]

-

Chemistry Online. Preparation of N-(p-chlorophenyl)-maleimide. [Link]

-

Taylor & Francis Online. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. [Link]

-

Wikipedia. Maleamic acid. [Link]

Sources

- 1. This compound CAS#: 18196-80-0 [m.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(3-Chlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Maleamic acid - Wikipedia [en.wikipedia.org]

- 6. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation [studenttheses.uu.nl]

- 10. benchchem.com [benchchem.com]

- 11. chemistry-online.com [chemistry-online.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3-Chlorophenyl)maleamic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-Chlorophenyl)maleamic acid, a molecule of significant interest in medicinal chemistry and materials science. This document delves into its chemical identity, molecular structure, synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development. Detailed experimental protocols, spectroscopic analysis, and safety considerations are presented to equip researchers with the necessary knowledge for its effective utilization.

Introduction and Chemical Identity

This compound, with the CAS Number 18196-80-0 , is an organic compound belonging to the class of maleamic acids. These molecules are mono-amide derivatives of maleic acid and are characterized by the presence of both a carboxylic acid and an amide functional group connected by a cis-alkene backbone. The presence of the 3-chlorophenyl substituent on the amide nitrogen significantly influences the electronic properties and reactivity of the molecule, making it a valuable building block in organic synthesis.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (2Z)-4-((3-chlorophenyl)amino)-4-oxobut-2-enoic acid |

| CAS Number | 18196-80-0[1][2] |

| Molecular Formula | C₁₀H₈ClNO₃[1][2] |

| Molecular Weight | 225.63 g/mol [2] |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O |

| InChI Key | VGCOUGYIWJRLKT-SNAWJCMRSA-N |

Molecular Structure and Crystallography

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies. The molecule exhibits a nearly planar conformation, which is stabilized by intramolecular hydrogen bonds.

A key feature is a short O—H⋯O hydrogen bond within the maleamic acid unit itself.[3] Additionally, a C—H⋯O hydrogen bond connects the amide group with the phenyl ring.[3] The maleamic acid moiety is essentially planar, and the dihedral angle between this plane and the phenyl ring is approximately 15.2°.[3]

In the solid state, intermolecular N—H⋯O hydrogen bonds link the molecules into chains, contributing to the stability of the crystal lattice.[3] The conformation of the N-H bond in the amide group is anti to the meta-chloro group on the phenyl ring.[3]

Figure 1: 2D Molecular Structure of this compound.

Synthesis and Purification

The primary synthetic route to this compound involves the nucleophilic acyl substitution reaction between maleic anhydride and 3-chloroaniline. This reaction is typically carried out in an organic solvent and proceeds readily at room temperature or with gentle heating.

Reaction Mechanism

The synthesis is a classic example of the aminolysis of a cyclic anhydride. The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding maleamic acid. The reaction is generally high-yielding and clean.

Sources

A Comprehensive Technical Guide to the Synthesis of N-(3-Chlorophenyl)maleamic Acid

For Immediate Release

Affiliation: Advanced Synthesis and Drug Development Division

Abstract

This technical guide provides an in-depth exploration of the synthesis of N-(3-Chlorophenyl)maleamic acid, a valuable intermediate in the development of pharmacologically active compounds. The synthesis is achieved through the nucleophilic acyl substitution reaction between 3-chloroaniline and maleic anhydride. This document offers a detailed examination of the underlying reaction mechanism, a meticulously validated experimental protocol, comprehensive characterization methodologies, and critical safety considerations. Designed for researchers, scientists, and professionals in drug development, this guide aims to be an authoritative resource, ensuring both reproducibility and a deep understanding of the synthetic process.

Introduction: Significance and Applications

This compound and its derivatives are pivotal precursors in the synthesis of a variety of heterocyclic compounds, including maleimides, which are known for their diverse biological activities. These activities span from antifungal to potential antitumor applications. The structural motif of an N-aryl-substituted maleamic acid provides a versatile scaffold for further chemical modifications, making it a compound of significant interest in medicinal chemistry and materials science. The synthesis from 3-chloroaniline and maleic anhydride represents a fundamental and efficient route to this important class of molecules.[1]

Reaction Mechanism: A Nucleophilic Acyl Substitution

The formation of this compound proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-chloroaniline acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of maleic anhydride.[2] This initial attack leads to the opening of the anhydride ring.

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The amino group (-NH₂) of 3-chloroaniline attacks a carbonyl carbon of maleic anhydride. This results in the formation of a tetrahedral intermediate as the pi-bond of the carbonyl group breaks and the electrons move to the oxygen atom.[2]

-

Ring Opening: The tetrahedral intermediate is unstable and collapses. The bond between the carbonyl carbon and the anhydride oxygen is broken, leading to the opening of the cyclic anhydride.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the negatively charged oxygen of the newly formed carboxylate group. This final step yields the stable this compound product.[2]

This reaction is typically exothermic and proceeds readily under mild conditions.

Experimental Protocol: A Validated Step-by-Step Guide

This protocol has been optimized for high yield and purity.

Materials and Equipment

| Reagent/Equipment | Details |

| 3-Chloroaniline | ≥98% purity, liquid |

| Maleic Anhydride | ≥99.5% purity, solid |

| Toluene | Anhydrous, ≥99.8% |

| Ethanol | 95% or absolute for recrystallization |

| Hydrochloric Acid | Dilute solution (e.g., 1M) |

| Round-bottom flask | Appropriate size with stirring bar |

| Condenser | |

| Dropping funnel | |

| Heating mantle/Stir plate | |

| Buchner funnel & flask | For vacuum filtration |

| pH paper | |

| Standard laboratory glassware |

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Preparation of Reactant Solutions:

-

Reaction Execution:

-

Transfer the 3-chloroaniline solution to a dropping funnel.

-

With constant stirring, add the 3-chloroaniline solution dropwise to the maleic anhydride solution.[3] An exothermic reaction may be observed.

-

After the addition is complete, warm the reaction mixture with stirring for approximately 30 minutes.[3]

-

Allow the mixture to stand at room temperature for an additional 30 minutes to ensure the completion of the reaction.[3] A precipitate of the product will form.

-

-

Product Isolation and Purification:

-

To remove any unreacted 3-chloroaniline, treat the mixture with dilute hydrochloric acid.[3]

-

Filter the resulting solid product under suction using a Buchner funnel.[3]

-

Wash the solid thoroughly with water to remove unreacted maleic anhydride and any maleic acid that may have formed.[3]

-

Recrystallize the crude product from ethanol to obtain pure, colorless crystals of this compound.[3]

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO₃[4] |

| Molecular Weight | 225.63 g/mol [4] |

| Appearance | Colorless, rod-like crystals[3] |

| Melting Point | Determined experimentally after recrystallization |

| Solubility | Soluble in ethanol[3] |

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should be acquired to identify key functional groups. Expected characteristic peaks include:

-

N-H stretching (amide): ~3300 cm⁻¹

-

C=O stretching (amide and carboxylic acid): ~1700 cm⁻¹ and ~1650 cm⁻¹

-

C=C stretching (aromatic and alkene): ~1600 cm⁻¹ and ~1550 cm⁻¹

-

C-Cl stretching: ~700-800 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.

-

¹H NMR: Expect signals corresponding to the aromatic protons, the vinyl protons of the maleamic acid backbone, and the amide and carboxylic acid protons.

-

¹³C NMR: Expect signals for the carbonyl carbons, the vinyl carbons, and the aromatic carbons.

-

-

Mass Spectrometry (MS): To confirm the molecular weight, the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl) should also be observable.

Characterization Workflow

Caption: Logical flow for the characterization of the synthesized product.

Safety and Handling

Utmost care must be taken when handling the chemicals involved in this synthesis.

-

3-Chloroaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6][7] It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[5][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Handle in a well-ventilated fume hood.[6]

-

Maleic Anhydride: This compound is corrosive and causes severe skin burns and eye damage.[8][9][10][11][12] It may cause allergy or asthma symptoms or breathing difficulties if inhaled and can cause an allergic skin reaction.[8][10][11][12] It is also harmful if swallowed.[9][11] Wear chemical-resistant gloves, eye protection, and handle in a fume hood to avoid inhaling dust.[8][9][10][11]

-

Toluene: Toluene is a flammable liquid and its vapors can be harmful. Use in a well-ventilated area, away from ignition sources.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated container.

Conclusion

The synthesis of this compound from 3-chloroaniline and maleic anhydride is a robust and straightforward reaction that provides access to a valuable chemical intermediate. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably produce this compound with high purity. The characterization techniques described provide a comprehensive framework for validating the structure and purity of the final product, ensuring its suitability for further applications in drug discovery and materials science.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

-

OXFORD LAB FINE CHEM LLP. (n.d.). Material Safety Data Sheet - 3-chloro aniline 98%. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved from [Link]

-

Loba Chemie Pvt. Ltd. (2016). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Maleic anhydride. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 3-Chloroaniline. Retrieved from [Link]

-

Valudor Products, LLC. (2025). Safety Data Sheet: maleic anhydride. Retrieved from [Link]

-

Ashland. (n.d.). Maleic Anhydride NA Safety Data Sheet. Retrieved from [Link]

-

Chemistry Online. (2022). Preparation of N-(p-chlorophenyl)-maleimide. Retrieved from [Link]

- Rastogi, R. P., & Puri, P. C. (1969). Reaction Between Maleic Anhydride & Substituted Amines In Solid State. Indian Journal of Chemistry, 7, 472-475.

-

PrepChem.com. (n.d.). Synthesis of N-(3-Chlorophenyl)-alpha-chloroacetanilide. Retrieved from [Link]

-

Prasad, S. M., et al. (2002). N-(p-Chlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1296-o1297. Retrieved from [Link]

-

Gowda, B. T., et al. (2011). N-(2,4,6-Trichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1948. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N-phenyl-maleamic acid. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

Study.com. (n.d.). What is the mechanism for the reaction of aniline and maleic anhydride to form maleanilic acid?. Retrieved from [Link]

-

Zayed, M. A., et al. (2014). Synthesis, Chemical Characterization, and Biological Screening for Cytotoxic and Antitumor Activity of Novel p-Chlorophenyl Maleanilic Acid and Its Corresponding Chelates. Journal of Chemistry, 2014, 1-11. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Maleamic acid. PubChem Compound Database. Retrieved from [Link]

-

IOSR Journal of Applied Chemistry. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloroaniline. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (1959). Preparation of m-chloroaniline.

-

MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. Retrieved from [Link]

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. homework.study.com [homework.study.com]

- 3. N-(3-Chlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. carlroth.com [carlroth.com]

- 9. chemos.de [chemos.de]

- 10. valudor.com [valudor.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. ineos.com [ineos.com]

N-(3-Chlorophenyl)maleamic acid structural analysis and conformation.

An In-depth Technical Guide to the Structural and Conformational Analysis of N-(3-Chlorophenyl)maleamic acid

Abstract

This compound (C₁₀H₈ClNO₃) is a crucial chemical intermediate in the synthesis of N-substituted maleimides, which are pivotal in materials science and bioconjugate chemistry. A comprehensive understanding of its three-dimensional structure and conformational preferences is essential for predicting its reactivity and optimizing its applications. This technical guide provides a detailed structural and conformational analysis based on single-crystal X-ray diffraction data. We delve into the critical roles of both intramolecular and intermolecular hydrogen bonding in stabilizing its solid-state conformation, leading to a nearly planar molecular geometry. The guide explores the "rare" anti conformation of the carboxylic acid group, a key structural feature. Through comparative analysis with related substituted analogues, we elucidate the influence of the phenyl ring's substitution pattern on the overall molecular torsion. Furthermore, this document details the validated synthesis protocol, predictive spectroscopic characteristics, and the principal chemical transformation of cyclodehydration to the corresponding maleimide.

Introduction to this compound

Maleamic acids represent a class of organic compounds characterized by an amide group and a carboxylic acid group interconnected by a cis-alkene backbone. They are the direct ring-opening products of the reaction between a primary amine and maleic anhydride. Their primary utility lies in their role as stable, isolable precursors to N-substituted maleimides, a class of compounds widely employed as cross-linking agents in polymer chemistry and as highly specific Michael acceptors for conjugation to thiols in proteins and peptides.

The specific subject of this guide, this compound, incorporates a 3-chlorophenyl substituent, which modulates the electronic properties and steric profile of the molecule. The structural integrity of this precursor—its planarity, hydrogen bonding network, and rotational barriers—directly influences the kinetics and thermodynamics of its subsequent cyclization to N-(3-Chlorophenyl)maleimide. This guide serves as a definitive resource for researchers and drug development professionals, offering a deep dive into the molecule's structural biology, grounded in authoritative crystallographic studies.

Synthesis and Spectroscopic Characterization

A reliable synthesis and thorough characterization are the bedrock of any chemical application. The protocols and expected spectral data presented herein are derived from established literature, ensuring reproducibility and trustworthiness.

Synthesis Protocol: A Self-Validating Method

The synthesis of this compound is a robust and high-yielding reaction based on nucleophilic acyl substitution. The causality behind this choice of reactants is the high electrophilicity of the carbonyl carbons in maleic anhydride and the nucleophilicity of the amine group in 3-chloroaniline.

Experimental Protocol: [1]

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (0.025 mol) in 25 ml of toluene.

-

Amine Addition: Prepare a solution of 3-chloroaniline (0.025 mol) in 20 ml of toluene. Add this solution dropwise to the maleic anhydride solution with constant stirring.

-

Reaction Progression: Upon mixing, the reaction is typically exothermic. Warm the resulting mixture with stirring for approximately 30 minutes to ensure the reaction goes to completion.

-

Work-up & Purification:

-

Allow the mixture to cool to room temperature.

-

Treat the mixture with dilute hydrochloric acid (e.g., 1 M HCl) to protonate and dissolve any unreacted 3-chloroaniline.

-

Filter the resulting solid precipitate under suction.

-

Wash the solid thoroughly with water to remove any unreacted maleic anhydride, maleic acid (from hydrolysis), and HCl.

-

-

Final Recrystallization: Recrystallize the crude product from ethanol to yield pure, colorless, rod-like crystals of this compound. Purity can be confirmed by melting point analysis and the spectroscopic methods below.[1]

Predicted Spectroscopic Profile

While a definitive spectrum for this specific compound is not publicly available in databases, a predictive analysis based on its functional groups provides a reliable characterization fingerprint.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is an essential tool for confirming the presence of key functional groups. The spectrum is expected to show characteristic absorption bands:

-

~3400-3200 cm⁻¹: A broad O-H stretching band from the carboxylic acid group, often overlapping with the N-H stretch.

-

~3300-3100 cm⁻¹: A sharp to medium N-H stretching vibration from the secondary amide.

-

~1720-1690 cm⁻¹: A strong C=O stretching vibration from the carboxylic acid carbonyl.

-

~1680-1650 cm⁻¹: A strong C=O stretching vibration (Amide I band) from the amide carbonyl.

-

~1550 cm⁻¹: The N-H bending vibration (Amide II band).

-

~1600, 1475 cm⁻¹: C=C stretching vibrations from the aromatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would provide clear evidence of the molecular structure. In a solvent like DMSO-d₆, one would expect:

-

A broad singlet for the carboxylic acid proton (-COOH ) above 10 ppm.

-

A singlet or doublet for the amide proton (-NH- ) between 8-10 ppm.

-

Four distinct signals in the aromatic region (7-8 ppm) corresponding to the four protons on the substituted phenyl ring.

-

Two doublets in the vinyl region (6-7 ppm) for the two alkene protons (-CH=CH- ), with a characteristic cis coupling constant (J ≈ 12 Hz).

-

-

¹³C NMR: The carbon spectrum would confirm the carbon framework:

-

Two signals for the carbonyl carbons (C=O ) in the 165-175 ppm range.

-

Multiple signals in the 120-140 ppm range for the aromatic and vinyl carbons.

-

-

Molecular Structure and Solid-State Conformation

The definitive structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction, providing unparalleled insight into its conformation and stabilizing forces.[1][2]

Crystallographic Data Summary

The molecule crystallizes in a monoclinic system, and its key structural parameters are summarized in the table below.

| Parameter | Value[1] |

| Chemical Formula | C₁₀H₈ClNO₃ |

| Molar Mass | 225.62 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.7779 (3) Å |

| b | 13.2103 (4) Å |

| c | 7.1372 (2) Å |

| β | 104.976 (3)° |

| Volume | 981.69 (5) ų |

| Z | 4 |

Key Conformational Features and Intramolecular Interactions

The solid-state conformation of this compound is predominantly planar, a result of stabilizing intramolecular hydrogen bonds and electronic conjugation. The maleamic acid unit is essentially planar, with a root-mean-square deviation of only 0.044 Å.[1][2] The phenyl ring is only slightly twisted out of this plane, with a dihedral angle of 15.2(1)° between the maleamic acid plane and the phenyl ring plane.[1][2]

This conformation is rigidly stabilized by two crucial intramolecular hydrogen bonds:[1][2]

-

O—H···O Hydrogen Bond: A short and strong hydrogen bond exists between the carboxylic acid hydroxyl group and the amide carbonyl oxygen. This interaction forms a stable six-membered pseudo-ring, which is a common feature in maleamic acids and is critical for enforcing the planarity of the maleamic acid backbone.[3]

-

C—H···O Hydrogen Bond: A weaker hydrogen bond connects a hydrogen atom on the phenyl ring (at the C6 position) to the same amide carbonyl oxygen. This interaction further restricts the rotation of the phenyl ring relative to the amide bond, contributing to the observed dihedral angle.[1]

The orientation of the N-H and C=O bonds within the amide segment is anti to each other.[1]

Intermolecular Interactions and Crystal Packing

In the crystal lattice, individual molecules of this compound are not isolated. They are linked into infinite one-dimensional chains by intermolecular N—H···O hydrogen bonds .[1] Specifically, the amide hydrogen (N-H) of one molecule donates a hydrogen bond to the carboxylic acid carbonyl oxygen of an adjacent molecule. This interaction creates a robust chain with a graph-set notation of C(7), which propagates along the[4] crystallographic direction.[1] This ordered packing is fundamental to the formation of stable, high-quality crystals.

Comparative Conformational Analysis

Understanding how structure changes with substitution is a hallmark of physical organic chemistry. By comparing this compound to its isomers and other substituted analogues, we gain deeper insight into the forces governing its conformation.

The Rare Anti Conformation of the Carboxylic Acid

A noteworthy feature of the this compound structure is the conformation of the carboxylic acid group. The C=O and O-H bonds are observed to be in an anti orientation.[1] This is considered a rare conformation for carboxylic acids, which more commonly adopt a syn arrangement. The adoption of this anti state is a direct consequence of the strong intramolecular O—H···O hydrogen bond to the amide carbonyl, which locks the proton in place.[5] This same feature has been observed in other N-aryl maleamic acids, such as the N-(2,4,6-trichlorophenyl) derivative.[5]

Influence of Phenyl Ring Substitution on Dihedral Angle

The degree of twist between the phenyl ring and the maleamic acid plane is highly sensitive to the substitution pattern on the ring, particularly to the presence of bulky ortho-substituents. Steric hindrance can easily override the weak C-H···O interaction and force the ring out of planarity.

| Compound | Substituent(s) | Phenyl-Amide Dihedral Angle (°) | Source |

| N-(3 -Chlorophenyl)maleamic acid | 3-Cl | 15.2 (1) | [1] |

| N-(4 -Chlorophenyl)maleamic acid | 4-Cl | 4.45 (1) | [6][7] |

| N-(3,4 -Dichlorophenyl)maleamic acid | 3,4-diCl | 27.5 (1) / 1.9 (1) | [8] |

| N-(2,4,6 -Trichlorophenyl)maleamic acid | 2,4,6-triCl | 83.2 (2) | [5] |

| The asymmetric unit contains two independent molecules with different conformations. |

This comparison clearly demonstrates that substituents in the meta and para positions have a minimal steric impact, allowing for a nearly co-planar arrangement that maximizes conjugation. However, the introduction of two bulky chlorine atoms at the ortho positions (in the 2,4,6-trichloro derivative) creates significant steric repulsion, forcing the phenyl ring to twist almost perpendicular to the amide plane.

Chemical Reactivity and Applications

The primary chemical utility of this compound is its role as a precursor to the corresponding maleimide, a valuable synthetic building block.

Cyclodehydration to N-(3-Chlorophenyl)maleimide

The conversion is an intramolecular cyclization-dehydration reaction, typically facilitated by a chemical dehydrating agent and a catalyst under thermal conditions.

Experimental Protocol: [9][10]

-

Reaction Setup: In a round-bottom flask, create a slurry of this compound (1.0 eq), anhydrous sodium acetate (catalyst, ~0.3 eq), and acetic anhydride (dehydrating agent and solvent, ~5-6 eq).

-

Heating: Attach a reflux condenser and heat the mixture in a water or oil bath to 80-95 °C for 1 hour with magnetic stirring.

-

Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration. Wash with cold water or a minimal amount of cold ethanol. The crude N-(3-Chlorophenyl)maleimide can be further purified by recrystallization from ethanol.

Dynamic Covalent Nature

Recent studies have highlighted that maleamic acids can participate in dynamic covalent chemistry.[4] In organic solvents, an equilibrium exists between the maleamic acid and its constituent amine and anhydride precursors. This equilibrium can be manipulated, for example, by the addition of acid or base, allowing for reversible amide bond formation and exchange (transamidation) under mild, room-temperature conditions. This dynamic nature opens possibilities for their use in creating responsive chemical systems and dynamic combinatorial libraries.[4]

Conclusion

This compound possesses a well-defined and relatively rigid conformation in the solid state, primarily governed by a network of hydrogen bonds. Its structure is characterized by a near-planar geometry, stabilized by a strong intramolecular O—H···O hydrogen bond that enforces a rare anti conformation in the carboxylic acid moiety. The slight 15.2° dihedral twist of the phenyl ring is a balance between weak intramolecular interactions and minimal steric influence from the meta-chloro substituent. This structural rigidity and defined geometry are paramount for its function as a reliable precursor in the synthesis of N-(3-Chlorophenyl)maleimide. The insights provided in this guide, from synthesis to detailed conformational analysis and reactivity, offer a comprehensive foundation for scientists leveraging this molecule in advanced chemical applications.

References

-

Gowda, B. T., Tokarčík, M., Shakuntala, K., Kožíšek, J., & Fuess, H. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1643. [Link]

-

Cornilescu, G., & Perhaita, I. (2008). MALEAMIC ACIDS CYCLODEHYDRATION WITH ANHYDRIDES. DFT STUDY IN THE GAS PHASE AND SOLUTION. Revue Roumaine de Chimie, 53(12), 1153-1160. [Link]

-

ResearchGate. (n.d.). Computational study of maleamic acid cyclodehydration with acetic anhydride. Request PDF. [Link]

-

ScienceOpen. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

SpectraBase. (n.d.). N-(m-chlorophenyl)maleimide. [Link]

-

ResearchGate. (n.d.). N-(p-Chlorophenyl)maleamic acid. Request PDF. [Link]

-

PubChem. (n.d.). N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Di Masi, A., Elm, J., Petersen, A. U., & Zelder, F. H. (2021). Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids. Chemistry – A European Journal, 27(1), 1-7. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Gowda, B. T., Kožíšek, J., Tokarčík, M., & Kumar, S. (2011). N-(3,4-Dichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. [Link]

-

Chemistry Online. (2022). Preparation of N-(p-chlorophenyl)-maleimide. [Link]

-

Prasad, S. M., Sinha, R. B. P., Mandal, D. K., & Rani, A. (2002). N-(p-Chlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1296–o1297. [Link]

-

Francis, R., Raghavaiah, P., & Pius, K. (2014). Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 942–947. [Link]

-

Hatcher, L., & Toth, M. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 136-143. [Link]

-

Chemical Point. (n.d.). This compound. [Link]

-

PubChem. (n.d.). Maleamic acid. National Center for Biotechnology Information. [Link]

-

University of Bristol. (n.d.). Conformational Analysis. [Link]

-

Gowda, B. T., Kožíšek, J., Tokarčík, M., & Fuess, H. (2011). N-(2,4,6-Trichlorophenyl)maleamic acid. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1996. [Link]

Sources

- 1. N-(3-Chlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Unusual crystal structure of N-substituted maleamic acid - very strong effect of intramolecular hydrogen bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemistry-online.com [chemistry-online.com]

- 10. tandfonline.com [tandfonline.com]

The Biological Significance of N-(3-Chlorophenyl)maleamic Acid and Its Derivatives: A Technical Guide for Drug Discovery

Abstract

N-(3-Chlorophenyl)maleamic acid and its derivatives represent a class of compounds with significant, yet underexplored, potential in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and putative biological activities of these molecules. Drawing upon data from structurally related N-aryl maleamic acids and maleimides, we delve into their potential as anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols to facilitate further investigation into this promising chemical scaffold.

Introduction: The Maleamic Acid Scaffold

Maleamic acids, the monoamide derivatives of maleic acid, are versatile precursors in organic synthesis, most notably for the formation of maleimides. The core structure, featuring a carboxylic acid and an amide group in a cis-alkene configuration, imparts a unique reactivity profile. The N-substituent on the amide nitrogen plays a crucial role in determining the physicochemical and biological properties of the molecule. The introduction of a 3-chlorophenyl group, as in this compound, is of particular interest due to the known influence of halogenated phenyl rings on the bioactivity of numerous therapeutic agents. The chlorine atom at the meta position can alter the electronic distribution, lipophilicity, and metabolic stability of the molecule, potentially enhancing its interaction with biological targets.

This guide will explore the existing knowledge base surrounding this compound and its derivatives, and by examining analogous compounds, will project their potential biological significance and provide a roadmap for future research and development.

Synthesis and Structural Characterization

The synthesis of this compound is a straightforward and high-yielding reaction. It typically involves the nucleophilic acyl substitution of maleic anhydride with 3-chloroaniline.[1]

General Synthetic Protocol:

-

Dissolution: Maleic anhydride is dissolved in a suitable aprotic solvent, such as toluene or diethyl ether.

-

Addition of Amine: A solution of 3-chloroaniline in the same solvent is added dropwise to the maleic anhydride solution with constant stirring. This reaction is often exothermic and may require cooling to maintain room temperature.

-

Reaction: The mixture is stirred for a period of 30 minutes to several hours to ensure complete reaction.

-

Work-up: If an unreacted amine is present, the mixture can be washed with a dilute acid solution (e.g., HCl). The resulting solid product, this compound, is then collected by filtration.

-

Purification: The crude product is washed with water to remove any remaining maleic anhydride or maleic acid and can be further purified by recrystallization from a suitable solvent like ethanol.[1]

The crystal structure of this compound has been determined, revealing a nearly planar conformation stabilized by intramolecular hydrogen bonds.[1] The maleamic acid unit and the phenyl ring have a dihedral angle of approximately 15.2 degrees.[1] This structural information is invaluable for computational modeling and understanding potential drug-receptor interactions.

Caption: General synthesis of this compound.

Biological Significance: A Landscape of Potential

While specific biological data for a wide range of this compound derivatives is limited, the broader class of N-aryl maleamic acids and their corresponding cyclized maleimides have demonstrated significant bioactivity.

Anticancer Potential

N-substituted maleimides have been investigated for their cytotoxic effects against various cancer cell lines.[2] The proposed mechanism of action for some of these compounds involves the induction of apoptosis, often mediated by an increase in intracellular reactive oxygen species (ROS).

Caption: Proposed mechanism of ROS-induced apoptosis.

Table 1: Cytotoxicity of (2E)-N-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide [3]

| Cell Line | IC50 (µM) |

| Human cervix carcinoma (HeLa) | > 10 |

| Human osteosarcoma (HOS) | > 10 |

| Human colon adenocarcinoma (HT-29) | > 10 |

Note: While the IC50 values are greater than 10 µM, this data indicates a certain level of biological activity that could be optimized through structural modifications of the maleamic acid scaffold.

Antimicrobial and Antifungal Activity

N-aryl maleimides have shown promise as antimicrobial and antifungal agents.[4][5] Studies on N-phenyl and N-phenylalkyl maleimides have demonstrated fungicidal activity against various Candida species.[5] The intact maleimide ring appears to be crucial for this activity.[5]

A study on N-substituted maleimides reported that N-(4-chlorophenyl) maleimide exhibited positive inhibition against Escherichia coli, Bacillus subtilis, and Saccharomyces cerevisiae.[6] Given that this compound is a direct precursor to N-(3-chlorophenyl)maleimide, this suggests a promising avenue for the development of antimicrobial agents.

Furthermore, (2E)-N-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide has been evaluated for its antibacterial and antimycobacterial activity.[3]

Table 2: Antimicrobial Activity of (2E)-N-(3-Chlorophenyl)-3-(4-chlorophenyl)prop-2-enamide (MIC in µM) [3]

| Microorganism | MIC (µM) |

| Staphylococcus aureus | > 68.7 |

| Methicillin-resistant S. aureus | > 68.7 |

| Enterococcus faecalis | > 68.7 |

| Vancomycin-resistant E. faecalis | > 68.7 |

| Mycobacterium smegmatis | > 68.7 |

| Mycobacterium marinum | > 68.7 |

Note: Similar to the cytotoxicity data, these MIC values suggest a baseline level of activity that could be improved upon.

Structure-Activity Relationships (SAR): A Predictive Framework

Based on the available data for related N-aryl maleamic acids and maleimides, a hypothetical SAR can be proposed to guide future derivatization efforts of the this compound scaffold.

-

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. The 3-chloro substitution provides a starting point. Exploring other halogen substitutions (e.g., fluoro, bromo) or the introduction of electron-donating or electron-withdrawing groups at other positions could significantly impact activity. For example, in some series of N-arylanthranilic acids, a class of anti-inflammatory agents, specific substitution patterns are key to potency.

-

The Maleamic Acid/Maleimide Moiety: The maleamic acid can be cyclized to the corresponding maleimide. Both forms should be evaluated, as the intact maleimide ring has been shown to be important for the antifungal activity of some derivatives.[5] Modifications to the maleimide double bond, such as reduction or epoxidation, could also be explored.

-

Amide and Carboxylic Acid Groups: The amide and carboxylic acid functionalities of the maleamic acid offer handles for further chemical modification. Esterification of the carboxylic acid or its conversion to an amide could probe the importance of the acidic proton for biological activity.

Caption: Key areas for SAR studies.

Experimental Protocols for Biological Evaluation

To systematically evaluate the biological potential of novel this compound derivatives, standardized in vitro assays are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for the evaluation of new derivatives.

Conclusion and Future Directions

This compound and its derivatives are a class of compounds with considerable, yet largely untapped, therapeutic potential. While direct biological data is sparse, the demonstrated anticancer and antimicrobial activities of structurally related N-aryl maleamic acids and maleimides provide a strong rationale for further investigation. The straightforward synthesis of the core scaffold allows for the rapid generation of a diverse library of derivatives for biological screening.

Future research should focus on the systematic synthesis and evaluation of this compound derivatives with varied substitution patterns on the phenyl ring and modifications of the maleamic acid moiety. In-depth mechanistic studies are also warranted to elucidate the specific cellular targets and pathways modulated by these compounds. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

- Zacchino, S., et al. (2008). Antifungal, cytotoxic and SAR studies of a series of N-alkyl, N-aryl and N-alkylphenyl-1,4-pyrrolediones and related compounds. Bioorganic & Medicinal Chemistry, 16(12), 6477-6491.

- Sortino, M., et al. (2008). N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: time-to-kill, stability, interaction with maleamic acids. Biological & Pharmaceutical Bulletin, 31(1), 54-59.

- Al-Azawi, A. M., & Hussein, F. A. (2020). Synthesis and biological activity of some maleimide derivatives. Egyptian Journal of Chemistry, 63(10), 3845-3854.

- Al-Obaidi, A. A. M., et al. (2021). Synthesis and biological activity of some maleimide derivatives. Journal of Physics: Conference Series, 1879(3), 032101.

- Li, Y., et al. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6649.

- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3073.

- Gowda, B. T., et al. (2010). This compound. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1643.

- Linga, K. C., et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF ELEVEN N-SUBSTITUTED MALEIMIDES. Malaysian Journal of Analytical Sciences, 20(5), 1163-1172.

Sources

- 1. N-(3-Chlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Phenyl and N-phenylalkyl-maleimides acting against Candida spp.: time-to-kill, stability, interaction with maleamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

A Comprehensive Technical Guide to the Synthesis of N-Phenylmaleamic Acids

Introduction: N-phenylmaleamic acids, also known as maleanilic acids, represent a pivotal class of organic intermediates.[1] Their structure, featuring a carboxylic acid and an amide functional group linked by a cis-alkene, makes them highly valuable precursors in various synthetic applications. Most notably, they are the direct precursors to N-phenylmaleimides, a class of compounds widely used as monomers for heat-resistant polymers and as versatile reagents in bioconjugation and medicinal chemistry.[2][3][4] The synthesis of N-phenylmaleamic acids is fundamental, primarily achieved through the acylation of anilines with maleic anhydride. This guide provides an in-depth review of the synthesis, focusing on the core methodology, experimental protocols, influencing factors, and the causality behind procedural choices to ensure high yield and purity.

The Core Synthetic Reaction: Nucleophilic Acyl Addition

The principal and most efficient route to N-phenylmaleamic acids is the direct reaction between a substituted or unsubstituted aniline and maleic anhydride.[3][5] This reaction is a classic example of nucleophilic acyl addition to a cyclic anhydride.

Mechanism Explained: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline at one of the electrophilic carbonyl carbons of the maleic anhydride molecule. This attack leads to the opening of the five-membered anhydride ring, forming a carboxylate and an amide. A subsequent proton transfer from the newly formed ammonium ion to the carboxylate anion yields the final N-phenylmaleamic acid product. The cis-configuration of the double bond from maleic anhydride is retained in the product.

The reaction is typically exothermic and proceeds readily, often leading to the spontaneous precipitation of the product from the reaction medium, which drives the reaction to completion.[6]

Diagram of the Core Reaction Mechanism

Caption: General synthesis of N-Phenylmaleamic acid derivatives.

Critical Parameters and Experimental Choices

The success of the synthesis, defined by yield and purity, is highly dependent on the careful control of several experimental parameters.

-

Solvent Selection: The choice of solvent is critical. Aprotic solvents such as dichloromethane, diethyl ether, or toluene are preferred.[3][5][6]

-

Causality: These solvents effectively dissolve the starting materials, particularly maleic anhydride, while being inert to the reactants. The use of protic solvents like water or alcohols is avoided as they can competitively react with the highly reactive maleic anhydride, leading to the formation of maleic acid or its esters. The product, N-phenylmaleamic acid, often has limited solubility in these aprotic solvents, especially upon cooling, which facilitates its isolation via precipitation in high purity.[5]

-

-

Temperature Control: The reaction is markedly exothermic.[6]

-

Causality: Without adequate temperature control, the heat generated can lead to a secondary, undesired reaction: the intramolecular dehydration of the newly formed N-phenylmaleamic acid to the corresponding N-phenylmaleimide. To isolate the amic acid intermediate, the reaction is typically conducted at or below room temperature (0-25°C), often employing an ice bath during the addition of reactants.[5][7]

-

-

Stoichiometry and Reagent Purity:

-

Causality: A near-equimolar ratio (1:1) of aniline to maleic anhydride is standard.[5] A slight excess of maleic anhydride can be used to ensure the complete consumption of the more valuable substituted aniline.[2] It is imperative to use anhydrous solvents and pure reagents, as any moisture can lead to the hydrolysis of maleic anhydride, reducing the yield.

-

Standard Laboratory Protocol for Synthesis

This protocol provides a reliable, self-validating method for synthesizing a substituted N-phenylmaleamic acid. The formation of a voluminous precipitate is a strong visual indicator of a successful reaction.

Materials:

-

Substituted Aniline (1.0 eq)

-

Maleic Anhydride (1.0 - 1.05 eq)

-

Anhydrous Dichloromethane (or Anhydrous Diethyl Ether)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for N-phenylmaleamic acid synthesis.

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0°C with continuous stirring.[5]

-

In a separate beaker, dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous dichloromethane and transfer this solution to a dropping funnel.

-

Add the maleic anhydride solution dropwise to the cooled, stirring aniline solution over 15-20 minutes. A precipitate will likely form immediately.[6]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours to ensure the reaction goes to completion.[5][7]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected precipitate with a small amount of cold dichloromethane to remove any unreacted starting materials.[6]

-

Dry the final product under vacuum to yield the N-phenylmaleamic acid, which is often pure enough for subsequent steps without further purification.[8]

Data Summary: Synthesis of Various N-Phenylmaleamic Acids

The following table summarizes reaction conditions and yields for the synthesis of N-phenylmaleamic acid and a substituted analogue as reported in the literature.

| Reactants | Solvent | Temperature | Time | Yield (%) | Reference |

| Aniline + Maleic Anhydride | Diethyl Ether | 15-20°C | 1 hour | 97-98 | [8] |

| 4-Aminobenzocyclobutene + Maleic Anhydride | Methylene Chloride | Room Temp. | Overnight | 82.4 | [6] |

The Fate of N-Phenylmaleamic Acid: A Gateway to Maleimides

While N-phenylmaleamic acids have their own applications, their primary role is as a stable intermediate in the two-step synthesis of N-phenylmaleimides.[3] The second step involves a cyclodehydration reaction.

-

Thermal Dehydration: Heating the amic acid, often in the presence of an acid catalyst like p-toluenesulfonic acid, in a solvent that forms an azeotrope with water (e.g., toluene, xylene) can produce the imide.[2][3]

-

Chemical Dehydration: A more common laboratory method involves treating the amic acid with a chemical dehydrating agent, such as acetic anhydride, typically with a base catalyst like anhydrous sodium acetate.[8]

This two-step process (synthesis of amic acid followed by cyclodehydration) is often preferred over a one-step synthesis from the raw materials because it allows for better control and generally produces a purer final imide product.[3]

Conclusion

The synthesis of N-phenylmaleamic acids via the reaction of anilines and maleic anhydride is a robust, high-yielding, and straightforward process. The causality behind the experimental design is clear: the use of aprotic solvents prevents side reactions, and careful temperature control is essential to isolate the desired amic acid intermediate and prevent its subsequent dehydration. The precipitation of the product provides a self-validating system for success. This foundational reaction is a cornerstone for researchers in medicinal chemistry and polymer science, providing a reliable entry point to the valuable and versatile class of N-phenylmaleimide compounds.

References

-

PrepChem. (2023). Preparation of N-phenyl-maleamic acid. Retrieved from [Link]

- Guglielmo, G., & Ronsisvalle, G. (1992). Process for the manufacture of n-phenylmaleimide. U.S. Patent No. 5,136,052. Washington, DC: U.S. Patent and Trademark Office.

-

PrepChem. (2023). Synthesis of maleanilic acid. Retrieved from [Link]

-

Searle, N. E. (1951). N-Phenylmaleimide. Organic Syntheses, 31, 84. DOI: 10.15227/orgsyn.031.0084. Retrieved from [Link]

- Zhong, A., et al. (2007). Process for preparing N-phenyl maleimide. Chinese Patent No. CN1962634A.

- Li, J., et al. (2015). One-step synthesis method of N-phenylmaleimide. Chinese Patent No. CN104557657A.

-

Zhang, J., et al. (2015). Synthesis of N-phenylmaleimide-maleic anhydride copolymer and its effect on structure and properties of PA6. Gaofenzi Cailiao Kexue Yu Gongcheng/Polymeric Materials Science and Engineering, 31(6), 22-26. Retrieved from [Link]

-

Trujillo, C., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Retrieved from [Link]

- Wang, Y. (2015). Synthesis method for N-phenylmaleimide. Chinese Patent No. CN104892484A.

-

Li, Y., et al. (2016). Synthesis and Characterization of Styrene, Maleic Anhydride and N-phenyl Maleimide Tripolymer. Atlantis Press. DOI: 10.2991/ame-16.2016.180. Retrieved from [Link]

-

Dong, J., et al. (2014). Synthesis and characterization of heat-resistant N-phenylmaleimide–styrene–maleic anhydride copolymers and application in acrylonitrile–butadiene–styrene resin. Journal of Applied Polymer Science, 131(21). Retrieved from [Link]

-

NIST. (2025). N-Phenylmaleamic acid. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. N-Phenylmaleamic acid [webbook.nist.gov]

- 2. US5136052A - Process for the manufacture of n-phenylmaleimide - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Potential herbicidal applications of N-phenylmaleamic acids.

An In-Depth Technical Guide to the Agricultural Applications of N-Phenylmaleamic Acids: From Established Herbicide Safeners to Fungicidal Potential

Executive Summary

N-phenylmaleamic acids and their derivatives represent a fascinating class of molecules in agrochemical research. While their structural similarity to certain bioactive compounds might suggest a potential for direct herbicidal action, the overwhelming body of scientific evidence points to their primary and highly effective role as herbicide safeners (or antidotes). This technical guide provides a comprehensive overview of the established mechanism of action, structure-activity relationships (SAR), and evaluation protocols for N-phenylmaleamic acids as herbicide safeners. It further explores their fungicidal potential and presents a clear, evidence-based perspective on their limited capacity as standalone phytotoxins. This document is intended for researchers and scientists in the fields of crop protection, herbicide development, and pesticide chemistry, offering both foundational knowledge and actionable experimental designs.

The Primary Role: N-Phenylmaleamic Acids as Herbicide Safeners

The concept of a herbicide safener is to enhance the tolerance of a crop to a herbicide without compromising the herbicide's efficacy against target weeds. This selective protection is a critical tool for improving the therapeutic index of many valuable herbicides. N-phenylmaleamic acids have been identified as potent safeners, particularly for protecting monocot crops like sorghum from chloroacetanilide herbicides.[1]

Mechanism of Action: Induction of Herbicide Detoxification

The safening effect of N-phenylmaleamic acids is not achieved by inhibiting the herbicide's primary mode of action, but rather by stimulating the crop's intrinsic detoxification pathways. The core mechanism involves the upregulation of glutathione (GSH) levels and the activity of glutathione S-transferase (GST) enzymes within the crop plant.[1]

Causality of the Safening Mechanism:

-

Uptake: The safener, applied alongside the herbicide, is absorbed by the crop's roots or shoots.

-

Signal Transduction: The safener molecule acts as a signal, triggering a stress-response pathway within the crop's cells.

-

Gene Expression: This signal leads to the increased transcription and translation of genes encoding for GST enzymes.

-

Metabolism Enhancement: The elevated levels of GST and its co-substrate, glutathione (GSH), accelerate the detoxification of the primary herbicide. GST catalyzes the conjugation of GSH to the herbicide molecule, rendering it non-phytotoxic and marking it for sequestration into the vacuole.

This mechanism effectively allows the crop to metabolize the herbicide at a much faster rate than the target weed, resulting in selective tolerance.

Structure-Activity Relationships (SAR) for Safener Activity

Research has established clear structural requirements for the antidotal efficacy of N-phenylmaleamic acids and their precursors (N-phenylmaleimides and -isomaleimides, which rapidly hydrolyze to the active acid form).[1] High activity is correlated with specific substitutions on the phenyl ring.

Expert Insight: The selection of substituents is a classic exercise in medicinal chemistry aimed at optimizing the molecule's electronic properties and fit within the binding pocket of its cellular target. Halogen substituents like chloro- and fluoro- are electron-withdrawing and can enhance binding affinity or influence metabolic stability. A methyl group, being weakly electron-donating and lipophilic, can also improve activity, suggesting a specific steric and electronic requirement at the 4-position. The inactivity of N-alkylmaleimides indicates that the aromatic phenyl ring is essential for activity.[1]

| Substituent on Phenyl Ring | Position | Relative Safener Activity | Reference |

| Chloro | 4- | High | [1] |

| Fluoro | 4- | High | [1] |

| Methyl | 4- | High | [1] |

| Unsubstituted | - | Moderate | [1] |

| Dichloro | 2,4- | Lower | [1] |

| Alkyl (instead of Phenyl) | N/A | Inactive | [1] |

Experimental Protocol: Whole-Plant Safener Efficacy Bioassay

This protocol is designed as a self-validating system to reliably determine the safener activity of a candidate N-phenylmaleamic acid. The inclusion of multiple controls is critical for isolating the safener effect from other potential confounding variables.

Objective: To quantify the ability of a test compound to protect a crop species (e.g., Sorghum bicolor) from a specific herbicide (e.g., Alachlor) under greenhouse conditions.

Materials:

-

Crop seeds (Sorghum bicolor)

-

Weed seeds (e.g., Setaria viridis, Green Foxtail)

-

Herbicide (technical grade Alachlor)

-

Candidate Safener (e.g., N-(4-chlorophenyl)maleamic acid)

-

Potting medium (e.g., sandy loam soil)

-

Pots (e.g., 10 cm diameter)

-

Greenhouse with controlled temperature (25-30°C) and light (16:8h light:dark)

-

Acetone (for stock solutions)

-

Surfactant (e.g., 0.1% Tween-20)

-

Spray chamber calibrated to deliver a set volume (e.g., 200 L/ha)

Methodology:

-

Planting:

-

Fill pots with potting medium.

-

Sow 5 sorghum seeds and 10 green foxtail seeds per pot at a depth of 1-2 cm.

-

Water pots and allow them to germinate and grow in the greenhouse for 7-10 days, or until seedlings have reached the 2-3 leaf stage.

-

-

Preparation of Treatment Solutions:

-

Prepare stock solutions of the herbicide and safener in acetone.

-

For each treatment, create an aqueous spray solution by diluting the stock solutions in water containing 0.1% Tween-20. The final acetone concentration should not exceed 1%.

-

Causality Check: Acetone is used for initial dissolution, but the final spray solution must be primarily aqueous to mimic field application. The surfactant ensures uniform coverage on the leaf surface.

-

-

Experimental Groups (Minimum of 4 replicates per group):

-

Group 1 (Untreated Control): Sprayed with water + 0.1% Tween-20 only. Purpose: Establishes baseline plant health and growth.

-

Group 2 (Herbicide Alone): Sprayed with a discriminating dose of Alachlor (e.g., a dose known to cause significant injury to sorghum, such as 1.0 kg/ha ). Purpose: Confirms herbicide activity on both crop and weed.

-

Group 3 (Safener Alone): Sprayed with the safener at the test concentration. Purpose: To test for any inherent phytotoxicity of the safener itself.

-

Group 4 (Herbicide + Safener): Sprayed with Alachlor and the safener in a tank mix. Purpose: The key experimental group to evaluate the safening effect.

-

-

Application:

-

Randomize the pots within the spray chamber.

-

Apply the respective treatments evenly to the seedlings.

-

-

Evaluation:

-

Return pots to the greenhouse and maintain for 14-21 days.

-

Assess results by measuring:

-

Phytotoxicity Rating: Visually score crop injury on a scale of 0 (no effect) to 100 (complete death).

-

Weed Control Rating: Visually score weed control on a scale of 0 to 100.

-

Biomass Measurement: Harvest the above-ground shoots for both crop and weed species in each pot, dry in an oven at 60°C for 72 hours, and record the dry weight.

-

-

Data Analysis & Interpretation: A successful safener will result in a significantly lower phytotoxicity rating and a higher dry weight for the crop in Group 4 compared to Group 2, while maintaining a high weed control rating and low weed biomass in Group 4, similar to that in Group 2. The results from Group 3 should show minimal to no phytotoxicity.

Investigation of Other Bioactivities

Direct Phytotoxicity Assessment

A crucial aspect of scientific integrity is to address the initial hypothesis: Are N-phenylmaleamic acids effective as standalone herbicides? Based on available literature, the answer is largely no. The foundational studies in this area reported that related N-alkylmaleimides were "inactive" in plant growth assays, and the focus of N-phenyl derivatives has remained on their safening properties.[1]

However, to formally validate this, a standard herbicide screening protocol should be employed. The expected result, or null hypothesis, is that N-phenylmaleamic acids will not show commercially significant phytotoxicity to common weed species at typical application rates (e.g., 100 to 2000 g/ha).

Protocol Outline: Primary Herbicide Screening

-

Species Selection: Use a diverse panel of weeds, including both broadleaf (Amaranthus retroflexus, Abutilon theophrasti) and grass (Setaria viridis, Echinochloa crus-galli) species.

-

Application Method: Test both pre-emergence (soil application before weed germination) and post-emergence (foliar application to young weeds) scenarios.

-

Dose-Response: Apply the N-phenylmaleamic acid at a range of doses (e.g., 125, 250, 500, 1000, and 2000 g/ha).

-

Controls: Include an untreated control and a commercial standard herbicide control to validate the assay.

-

Evaluation: After 21 days, visually assess percent weed control on a 0-100 scale.

Expected Outcome: This rigorous testing is anticipated to confirm the findings of earlier studies, demonstrating a lack of significant, broad-spectrum herbicidal activity for this class of compounds.

Fungicidal Applications